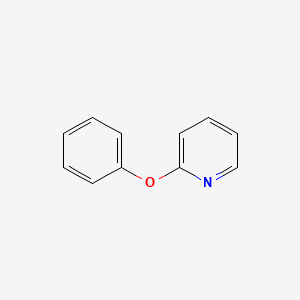
p-Tolyl trifluoromethanesulfonate
Vue d'ensemble
Description
p-Tolyl trifluoromethanesulfonate: p-tolyl triflate , is an organic compound with the molecular formula C8H7F3O3S . It is a derivative of trifluoromethanesulfonic acid, where the acid moiety is esterified with p-tolyl (4-methylphenyl) group. This compound is widely used in organic synthesis due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Esterification: The compound can be synthesized by reacting p-tolyl alcohol with trifluoromethanesulfonic acid under acidic conditions.
Trifluoromethylation: Another method involves the trifluoromethylation of p-tolyl chloride using trifluoromethanesulfonic anhydride .
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high purity and yield. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group.
Substitution: It is commonly used in nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols are typically employed, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of p-tolyl group.
Reduction: Reduced derivatives of the trifluoromethyl group.
Substitution: Various substituted p-tolyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: p-Tolyl trifluoromethanesulfonate is extensively used in organic synthesis, particularly in the asymmetric arylation of ketones and arylation of pyridine N-oxide . It serves as a versatile reagent for introducing aryl groups into various substrates.
Biology: In biological research, this compound is used to study enzyme mechanisms and to develop new pharmaceuticals.
Medicine: biologically active molecules .
Industry: this compound is used in the production of agrochemicals , dyes , and polymers due to its ability to introduce trifluoromethyl groups into organic molecules.
Mécanisme D'action
Target of Action
p-Tolyl trifluoromethanesulfonate, also known as p-tolyl triflate, is an aryl triflate . The primary targets of this compound are ketones and pyridine N-oxide .
Mode of Action
This compound interacts with its targets through a process known as arylation . In this process, the compound attaches an aryl group to its targets, thereby altering their chemical structure .
Biochemical Pathways
The arylation of ketones and pyridine N-oxide by this compound affects various biochemical pathways . The exact pathways and their downstream effects are complex and depend on the specific context of the reaction .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The arylation of ketones and pyridine N-oxide by this compound results in the formation of new compounds . These new compounds can have various molecular and cellular effects, depending on their specific chemical structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the arylation process .
Safety and Hazards
P-Tolyl trifluoromethanesulfonate is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is also suspected of causing cancer . Protective measures such as wearing suitable protective equipment, avoiding generation of vapour or mist, and washing hands and face thoroughly after handling are recommended .
Comparaison Avec Des Composés Similaires
Trifluoromethanesulfonic Acid (TfOH): The parent acid of p-tolyl trifluoromethanesulfonate.
p-Tolyl Chloride: A related compound where the trifluoromethyl group is replaced by a chlorine atom.
Trifluoromethanesulfonic Anhydride (Tf2O): Another trifluoromethylating agent.
Uniqueness: this compound is unique due to its triflate group, which makes it a superior leaving group compared to other similar compounds. This property enhances its reactivity and versatility in organic synthesis.
Propriétés
IUPAC Name |
(4-methylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSBXVHIYGQWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341352 | |
| Record name | p-Tolyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29540-83-8 | |
| Record name | p-Tolyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylphenyl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


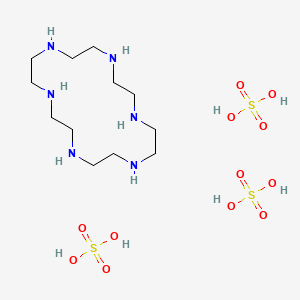
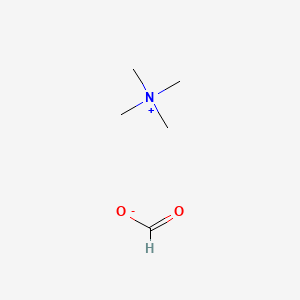
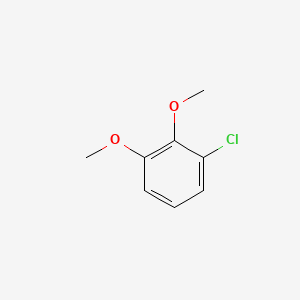
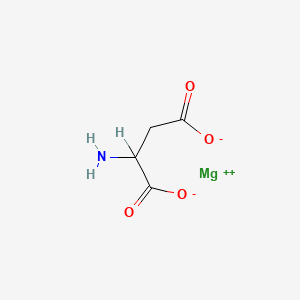
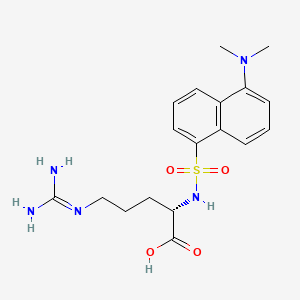
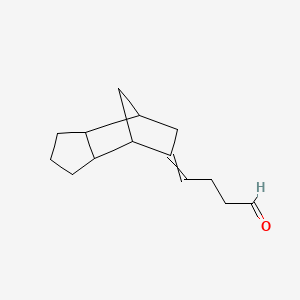
![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)
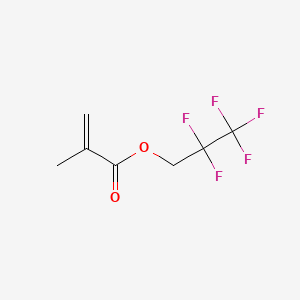
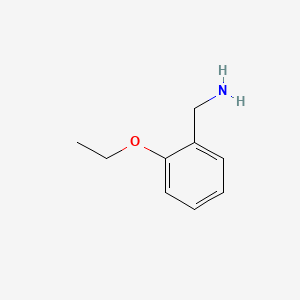
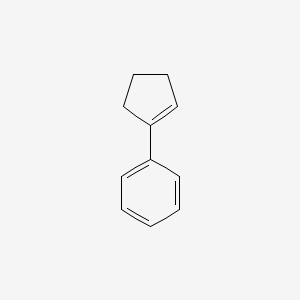
![tetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B1581979.png)

![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)
